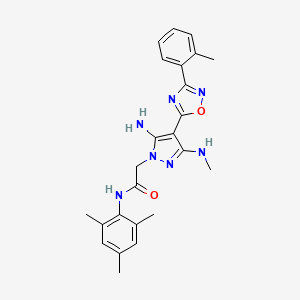
2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including an oxadiazole moiety and a pyrazole ring, which suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : C₂₂H₂₃N₇O₂
- Molecular Weight : 451.9 g/mol
Structural Features
| Feature | Description |
|---|---|
| Oxadiazole Ring | Known for diverse biological activities; used in drug development. |
| Pyrazole Ring | Commonly associated with anti-inflammatory and analgesic properties. |
| Acetamide Group | Enhances solubility and bioavailability. |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it may bind effectively to enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of conditions like Alzheimer's disease .
Inhibition Studies
Research indicates that derivatives of oxadiazoles have shown promising results as inhibitors of AChE and BChE:
- IC50 Values : The IC50 values for related compounds range from 12.8 µM to 99.2 µM for AChE inhibition . The presence of bulky substituents tends to increase IC50 values, indicating a decrease in potency.
Antioxidant Properties
Compounds similar to this compound have demonstrated antioxidant properties, which may contribute to their neuroprotective effects .
Study 1: Neuroprotective Effects
In a study conducted on 5-substituted oxadiazole derivatives, it was found that these compounds exhibited neuroprotective effects by inhibiting oxidative stress pathways and reducing neuronal apoptosis . The study highlighted the potential of these derivatives in treating neurodegenerative diseases.
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition capabilities of oxadiazole-containing compounds. It was reported that certain derivatives showed dual inhibition of AChE and BChE, suggesting their potential as dual-action drugs for treating cognitive disorders .
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-13-10-15(3)20(16(4)11-13)27-18(32)12-31-21(25)19(23(26-5)29-31)24-28-22(30-33-24)17-9-7-6-8-14(17)2/h6-11H,12,25H2,1-5H3,(H,26,29)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFSDZPDNGYSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=C(C=C4C)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














